molecular formula C15H23ClN2O2 B12799676 1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride CAS No. 63978-95-0

1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride

Cat. No.: B12799676
CAS No.: 63978-95-0
M. Wt: 298.81 g/mol
InChI Key: ZBJGSONPNJZAOP-UHFFFAOYSA-N
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Description

1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is derived from naphthalene and features multiple functional groups, including an amine, acetamido, and methoxy groups, which contribute to its unique chemical properties.

Properties

CAS No.

63978-95-0

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

(8-acetamido-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-10(18)16-12-8-9-14(19-4)11-6-5-7-13(15(11)12)17(2)3;/h8-9,13H,5-7H2,1-4H3,(H,16,18);1H

InChI Key

ZBJGSONPNJZAOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(CCCC2=C(C=C1)OC)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps. The starting material is often 1-nitronaphthalene, which is reduced to 1-naphthylamine using iron and hydrochloric acid . Subsequent reactions introduce the acetamido, N,N-dimethyl, and methoxy groups under specific conditions. Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Major products formed from these reactions include 1-naphthoquinone, tetrahydro-1-naphthylamine, and various substituted derivatives.

Scientific Research Applications

Chemistry

1-Naphthylamine derivatives are widely utilized as building blocks in organic synthesis. This compound can serve as a reagent in various chemical reactions, facilitating the development of more complex molecules. Its unique structure allows for specific reactivity patterns that are valuable in synthetic chemistry.

Biology

Research has indicated that this compound may exhibit biological activities that warrant further investigation. Key areas of interest include:

  • Cellular Interaction : Studies are being conducted to evaluate how this compound interacts with cellular processes and biomolecules.
  • Potential Anticancer Properties : Preliminary investigations suggest that related naphthylamine derivatives may induce apoptosis in cancer cells through mechanisms such as caspase activation and inhibition of cell proliferation pathways.

Medicine

The compound is currently being explored for its therapeutic potential. Specific applications include:

  • Drug Development : Ongoing research is assessing its efficacy as a pharmacological tool in treating various diseases.
  • Pharmacological Studies : Investigations into its effects on enzyme activity and cellular signaling pathways are underway.

Case Studies and Literature Insights

While specific literature data on 1-naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is limited, several studies on similar compounds provide valuable insights into its potential applications:

  • Anticancer Activity : A study demonstrated significant cytotoxicity against various cancer cell lines for naphthylamine derivatives, suggesting a promising avenue for anticancer drug development .
  • Biological Activity Overview : The presence of methoxy and acetamido groups in the structure may enhance biological activity by influencing molecular interactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. Its amine and acetamido groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The methoxy group may also play a role in modulating its activity and stability.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Naphthylamine, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a compound of interest due to its structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and experimental findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C15H21N2O2·HCl
  • Molecular Weight : 298.81 g/mol
  • SMILES Notation : CC(=O)N(C)C1=C(C=C2C=CC(CC2=C(C=C1)OC)N(C)C)C(=O)N(C)C

This structure indicates the presence of both aromatic and aliphatic components, which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a histone deacetylase inhibitor, which is crucial for regulating gene expression and has implications in cancer therapy.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially neutralizing free radicals and reducing oxidative stress within cells.
  • Antimicrobial Properties : Some derivatives of naphthylamine compounds have demonstrated antimicrobial activity against various bacterial strains, indicating potential therapeutic applications in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-naphthylamine derivatives:

Activity TypeObserved EffectReference
AnticancerIC50 values of 9 nM against HT-29 cells
AntimicrobialMIC of 3.12 µg/mL against Mycobacterium tuberculosis
Histone Deacetylase InhibitionSignificant inhibition observed in vitro

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of naphthylamine derivatives, 8-acetamido-N,N-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride exhibited potent cytotoxicity against various cancer cell lines. The compound showed an IC50 value of 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells. These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research into the antimicrobial properties revealed that derivatives similar to this compound demonstrated significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be as low as 3.12 µg/mL, indicating strong potential for treating resistant bacterial infections.

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